molecular formula C12H11Cl2N3O B7910132 2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one

2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B7910132
M. Wt: 284.14 g/mol
InChI Key: WWIDBHPOQVFWKA-UHFFFAOYSA-N
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Description

2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one is a synthetic organic compound that features a pyrimidinone core substituted with dichloroaniline and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one typically involves the reaction of 2,4-dichloroaniline with a suitable pyrimidinone precursor. One common method involves the condensation of 2,4-dichloroaniline with 5,6-dimethyluracil under acidic conditions, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained between 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloroaniline: A precursor in the synthesis of the target compound.

    5,6-dimethyluracil: Another precursor used in the synthesis.

    2,4-dichlorophenylamine: Structurally similar with potential overlapping applications.

Uniqueness

2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dichloroaniline and dimethylpyrimidinone moieties makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c1-6-7(2)15-12(17-11(6)18)16-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIDBHPOQVFWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)NC2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)NC2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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